molecular formula C27H35BrN2O4 B12031080 4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-22-9

4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12031080
CAS No.: 477729-22-9
M. Wt: 531.5 g/mol
InChI Key: GLPZYYPDTYAQGV-ZTKZIYFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subject to ongoing research and may include enzymes, receptors, and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include other substituted phenyl benzoates and hydrazone derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

477729-22-9

Molecular Formula

C27H35BrN2O4

Molecular Weight

531.5 g/mol

IUPAC Name

[4-[(E)-(dodecanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C27H35BrN2O4/c1-3-4-5-6-7-8-9-10-11-15-26(31)30-29-20-21-16-17-24(25(18-21)33-2)34-27(32)22-13-12-14-23(28)19-22/h12-14,16-20H,3-11,15H2,1-2H3,(H,30,31)/b29-20+

InChI Key

GLPZYYPDTYAQGV-ZTKZIYFRSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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